D-Sorbitol-13C,d2
CAS No.:
Cat. No.: VC16657001
Molecular Formula: C6H14O6
Molecular Weight: 185.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14O6 |
|---|---|
| Molecular Weight | 185.18 g/mol |
| IUPAC Name | (2R,3R,4R,5S)-1,1-dideuterio(113C)hexane-1,2,3,4,5,6-hexol |
| Standard InChI | InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1D2 |
| Standard InChI Key | FBPFZTCFMRRESA-MFCWALQOSA-N |
| Isomeric SMILES | [2H][13C]([2H])([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O |
| Canonical SMILES | C(C(C(C(C(CO)O)O)O)O)O |
Introduction
Chemical and Structural Properties of D-Sorbitol-13C,d2
D-Sorbitol-13C,d2 (IUPAC name: (2R,3R,4R,5S)-1,1-dideuterio(1-13C)hexane-1,2,3,4,5,6-hexol) is a six-carbon polyol with a molecular formula of C₆H₁₄O₆ and a molecular weight of 185.18 g/mol. The compound’s structure features a carbon-13 isotope at the C1 position and two deuterium atoms replacing protium at the same carbon, as reflected in its isomeric SMILES: [2H]13C(C@HO)O. This isotopic labeling distinguishes it from natural D-sorbitol, enabling researchers to trace its incorporation into biological systems without altering its chemical reactivity .
The stereochemistry of D-Sorbitol-13C,d2 follows the (2R,3R,4R,5S) configuration, critical for its interactions with enzymes such as aldose reductase and sorbitol dehydrogenase . Its Standard InChIKey (FBPFZTCFMRRESA-MFCWALQOSA-N) ensures unambiguous identification in chemical databases, while its PubChem entry (165412843) provides accessibility for researchers.
Synthesis and Production Methodologies
Isotopic Labeling Techniques
The synthesis of D-Sorbitol-13C,d2 involves the use of 13C-enriched precursors, such as D-[6-13C]glucose or D-[1-13C]fructose, which are enzymatically reduced to sorbitol via aldose reductase or sorbitol dehydrogenase pathways . Deuterium incorporation is achieved through hydrogen-deuterium exchange reactions under controlled conditions, often utilizing deuterated solvents or catalysts . Advanced chromatography techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), are employed to purify the compound, ensuring a minimum isotopic purity of 98% .
Challenges in Production
Maintaining isotopic integrity during synthesis requires stringent control over reaction parameters. For example, deuterium labeling at exchangeable positions (e.g., hydroxyl groups) risks isotopic scrambling, necessitating non-aqueous reaction environments . Additionally, the cost of 13C-labeled substrates remains a barrier to large-scale production, with prices for 13C-glucose exceeding $1,000 per gram in some cases .
Table 1: Key Synthesis Parameters for D-Sorbitol-13C,d2
Applications in Biochemical Research
Metabolic Pathway Tracing
D-Sorbitol-13C,d2 serves as a tracer in studies of the polyol pathway, a glucose metabolism route implicated in diabetic complications. Incubations with rabbit renal papillary tissue demonstrated that 13C-labeled sorbitol derived from D-[6-13C]glucose could be tracked via 13C NMR, revealing its conversion to fructose and subsequent entry into glycolytic pathways . Similarly, deuterium labeling allows for MS-based detection of sorbitol in complex biological matrices, bypassing interference from endogenous compounds .
Pharmaceutical Development
In drug formulation studies, D-Sorbitol-13C,d2 is used to assess excipient stability and bioavailability. Its isotopic signature enables differentiation between administered sorbitol and endogenous sources in pharmacokinetic analyses. Recent work with Bacillus licheniformis engineered to express sorbitol dehydrogenase (Fpsldh) demonstrated the production of 13.19 g/L L-sorbose from labeled sorbitol, highlighting its role in industrial biotechnology .
Research Findings and Mechanistic Insights
Enzymatic Conversion Studies
The enzyme D-sorbitol dehydrogenase (SLDH) catalyzes the oxidation of D-sorbitol to L-sorbose, a reaction critical to vitamin C synthesis. Characterization of SLDH from Faunimonas pinastri revealed a Km of 7.51 mM for D-sorbitol and a cofactor preference for NAD+/NADP+ over pyrroloquinoline quinone (PQQ) . This contrasts with Gluconobacter oxydans SLDH, which is PQQ-dependent, underscoring enzymatic diversity within microbial taxa .
Isotope Effects and Analytical Advantages
The use of 13C and deuterium labels minimizes isotopic effects compared to fully deuterated analogs. For instance, 13C-labeled sorbitol co-elutes with natural sorbitol in chromatographic separations, facilitating accurate quantification via LC-MS . Deuterium at non-exchangeable positions (C1) avoids the scrambling observed in hydroxyl-deuterated compounds, ensuring stable isotopic signatures .
Analytical Techniques for Detection and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR spectra of D-Sorbitol-13C,d2 exhibit a distinct doublet at δ 63.5 ppm corresponding to the 13C1 position, with deuterium coupling (J = 20 Hz) observable in 2H-decoupled experiments . The BMRB entry bmse001007 provides full assignment of 1H and 13C chemical shifts, serving as a reference for metabolic studies .
Mass Spectrometry (MS)
High-resolution MS (HRMS) of D-Sorbitol-13C,d2 shows a molecular ion peak at m/z 185.18 (calculated for C₆H₁₄O₆), with isotopic peaks at m/z 186.19 (13C) and 187.20 (13C + D) confirming labeling . Matrix-assisted laser desorption/ionization (MALDI)-MS imaging has been utilized to map sorbitol distribution in plant tissues, leveraging its isotopic signature .
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